molecular formula C17H17BrN2O4 B11567538 2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11567538
M. Wt: 393.2 g/mol
InChI Key: DGSCQDODMFXDHS-YBFXNURJSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, hydroxyphenyl, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common route starts with the bromination of 4-methoxyphenol to produce 2-bromo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. The acetic acid derivative is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 4-hydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reactions would be carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-11(12-3-5-13(21)6-4-12)19-20-17(22)10-24-16-8-7-14(23-2)9-15(16)18/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-11+

InChI Key

DGSCQDODMFXDHS-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC=C(C=C2)O

Origin of Product

United States

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